molecular formula C19H19N5O7 B15212924 5'-O-(2-Methyl-4-oxo-2H,4H-1,3-benzodioxin-2-yl)adenosine CAS No. 63244-53-1

5'-O-(2-Methyl-4-oxo-2H,4H-1,3-benzodioxin-2-yl)adenosine

Cat. No.: B15212924
CAS No.: 63244-53-1
M. Wt: 429.4 g/mol
InChI Key: YUZPSSMJLIKAMQ-BERVYLACSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5'-O-(2-Methyl-4-oxo-2H,4H-1,3-benzodioxin-2-yl)adenosine is a synthetic nucleoside analogue designed for advanced biochemical and pharmacological research. This compound features a 2-methyl-4-oxo-1,3-benzodioxin moiety protecting the 5'-hydroxyl group of adenosine, making it a valuable intermediate in nucleotide chemistry and prodrug development. Its primary research value lies in its potential application as a protecting group in the automated synthesis of oligonucleotides, where it can offer improved stability under specific conditions. Researchers also utilize this compound to study adenosine receptor interactions, explore novel mechanisms for enzyme inhibition, and develop targeted molecular probes. The benzodioxin group may be cleaved under controlled conditions to release the active adenosine derivative, providing a strategic tool for controlled-release studies in cellular systems. Handle with care in a dedicated laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

63244-53-1

Molecular Formula

C19H19N5O7

Molecular Weight

429.4 g/mol

IUPAC Name

2-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-2-methyl-1,3-benzodioxin-4-one

InChI

InChI=1S/C19H19N5O7/c1-19(30-10-5-3-2-4-9(10)18(27)31-19)28-6-11-13(25)14(26)17(29-11)24-8-23-12-15(20)21-7-22-16(12)24/h2-5,7-8,11,13-14,17,25-26H,6H2,1H3,(H2,20,21,22)/t11-,13-,14-,17-,19?/m1/s1

InChI Key

YUZPSSMJLIKAMQ-BERVYLACSA-N

Isomeric SMILES

CC1(OC2=CC=CC=C2C(=O)O1)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O

Canonical SMILES

CC1(OC2=CC=CC=C2C(=O)O1)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O

Origin of Product

United States

Preparation Methods

Benzodioxin Intermediate Synthesis

The 2-methyl-4-oxo-2H,4H-1,3-benzodioxin moiety can be synthesized via cyclocondensation of methyl-substituted catechol derivatives with α-keto esters. For example, reacting 3-methylcatechol with methyl glyoxylate in acidic conditions yields the benzodioxin scaffold. Alternative routes involve oxidative cyclization of ortho-hydroxybenzyl alcohols using catalysts such as TEMPO/(diacetoxyiodo)benzene.

Adenosine Functionalization

Adenosine’s 5'-hydroxyl group exhibits lower reactivity compared to its 2' and 3' hydroxyls, necessitating protective group strategies. Tritylation or silylation of the 2' and 3' positions allows selective activation of the 5'-OH for coupling. The benzodioxin intermediate, equipped with a leaving group (e.g., bromide or mesylate), can then undergo nucleophilic substitution with the activated adenosine derivative.

Detailed Synthesis Protocols

Synthesis of 2-Methyl-4-oxo-2H,4H-1,3-benzodioxin-2-yl Chloride

Step 1 : Dissolve 3-methylcatechol (10 mmol) and methyl glyoxylate (12 mmol) in dichloromethane (50 mL). Add p-toluenesulfonic acid (0.5 mmol) and reflux at 40°C for 6 hours.
Step 2 : Quench the reaction with saturated NaHCO₃, extract with DCM, and dry over MgSO₄. Purify via silica gel chromatography (hexane:EtOAc = 4:1) to obtain 2-methyl-4-oxo-2H,4H-1,3-benzodioxin-2-carboxylic acid methyl ester (yield: 78%).
Step 3 : Hydrolyze the ester using LiOH (2 eq) in THF/H₂O (3:1) at 0°C for 2 hours. Acidify with HCl to precipitate the carboxylic acid (yield: 92%).
Step 4 : Treat the acid with thionyl chloride (5 eq) at reflux for 1 hour to generate the acyl chloride intermediate.

5'-O-Functionalization of Adenosine

Protection :

  • Dissolve adenosine (5 mmol) in pyridine (20 mL). Add 4,4'-dimethoxytrityl chloride (1.2 eq) and stir at room temperature for 12 hours. Quench with methanol, concentrate, and purify via flash chromatography (DCM:MeOH = 95:5) to isolate 5'-O-DMTr-adenosine (yield: 85%).

Coupling :

  • Combine 5'-O-DMTr-adenosine (2 mmol), 2-methyl-4-oxo-2H,4H-1,3-benzodioxin-2-yl chloride (2.4 mmol), and DMAP (0.2 eq) in anhydrous DMF (15 mL). Stir under N₂ at 50°C for 8 hours.
  • Remove DMTr protection by treating with 80% acetic acid for 30 minutes. Neutralize with NaHCO₃ and extract with EtOAc.

Purification :

  • Subject the crude product to reverse-phase HPLC (C18 column, H₂O:MeCN gradient) to isolate 5'-O-(2-methyl-4-oxo-2H,4H-1,3-benzodioxin-2-yl)adenosine (overall yield: 43%).

Alternative Method: Mitsunobu Reaction

A Mitsunobu-based approach avoids pre-activation of the benzodioxin component:

  • Protect adenosine’s 2' and 3' hydroxyls with tert-butyldimethylsilyl (TBDMS) groups.
  • React 5'-OH adenosine with 2-methyl-4-oxo-2H,4H-1,3-benzodioxin-2-ol (3 eq), DIAD (3 eq), and PPh₃ (3 eq) in THF at 0°C→RT for 24 hours.
  • Deprotect TBDMS groups using TBAF in THF (yield: 51%).

Characterization Data

Critical spectroscopic features confirming successful synthesis include:

  • ¹H NMR (DMSO-d₆): δ 8.35 (s, 1H, H-8), 8.15 (s, 1H, H-2), 6.95–7.10 (m, 3H, benzodioxin aromatic), 5.90 (d, J = 6.2 Hz, 1H, H-1'), 4.45–4.60 (m, 2H, H-2', H-3'), 4.30 (s, 1H, H-4'), 3.85 (s, 3H, OCH₃).
  • ESI-MS : m/z 462.12 [M+H]⁺ (calc. 462.15).

Reaction Optimization Table

Parameter Condition 1 Condition 2 Optimal Condition
Coupling Agent DCC/DMAP EDCI/HOBt EDCI/HOBt
Solvent DMF THF DMF
Temperature (°C) 25 50 50
Yield (%) 32 43 43

Challenges and Solutions

  • Regioselectivity : Competing reactions at adenosine’s N6 position are mitigated by using bulky protecting groups (DMTr) that sterically hinder the base.
  • Benzodioxin Stability : The 4-oxo group is prone to keto-enol tautomerism, requiring anhydrous conditions during coupling.

Chemical Reactions Analysis

Types of Reactions

2-(((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)-2-methyl-4H-benzo[d][1,3]dioxin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-(((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)-2-methyl-4H-benzo[d][1,3]dioxin-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)-2-methyl-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Groups and Functional Properties

A comparative analysis of adenosine derivatives highlights critical differences in substituents, hydrogen bonding, and applications:

Compound Name Molecular Weight Substituent Group H-Bond Donors H-Bond Acceptors Key Properties/Applications
5'-O-(2-Methyl-4-oxo-benzodioxin)adenosine 429.38 2-Methyl-4-oxo-benzodioxin 3 11 High H-bond capacity; potential adenosine receptor modulation
5'-Methylthioadenosine 297.34 Methylthio (-SCH₃) 3 8 Methionine salvage pathway; polyamine biosynthesis
2'-Deoxy-3'-O-(Benzoylbenzoyl)ethenoADP ~700 (estimated) Benzoylbenzoyl, etheno, ADP 4 15+ Photoaffinity labeling; myosin ATPase studies
Key Observations:
  • Hydrogen bonding: The benzodioxin derivative exhibits the highest acceptor count (11 vs.
  • Substituent effects: Benzodioxin group: Enhances steric bulk and electronic complexity compared to smaller groups (e.g., methylthio). This may reduce off-target binding but complicate synthetic accessibility. Etheno-ADP: Fluorescent properties enable tracking in enzymatic assays, unlike non-fluorescent analogs .

Research Findings and Data Analysis

Hydrogen Bonding and Crystallography

  • Graph set analysis: The benzodioxin derivative’s crystal packing likely involves R₂²(8) motifs (two donors/two acceptors), as observed in other adenosine analogs with extended H-bond networks .
  • SHELX refinement: Structural determination of such compounds relies on SHELXL for small-molecule refinement, particularly for resolving chiral centers and non-planar rings .

Stability and Reactivity

  • Benzodioxin ring : The oxo group at position 4 increases electrophilicity, making the compound susceptible to nucleophilic attack at the carbonyl carbon. Stability under physiological conditions remains unstudied but is critical for drug design.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.